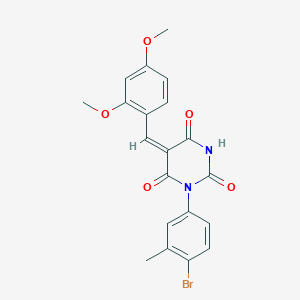
N-(2-bromo-4-nitrophenyl)-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-nitrophenyl)-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide, also known as BNQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential pharmacological properties. BNQ belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. Studies have suggested that this compound may have antimicrobial activity against certain bacteria and fungi. Furthermore, this compound has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromo-4-nitrophenyl)-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide in lab experiments is its potential anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further studies. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-4-nitrophenyl)-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Furthermore, studies are needed to investigate the in vivo efficacy of this compound and its potential toxicity. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other diseases. Finally, the development of this compound derivatives with improved pharmacological properties may be a promising direction for future research.
Synthesemethoden
The synthesis of N-(2-bromo-4-nitrophenyl)-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide involves the reaction of 2-bromo-4-nitroaniline with 2,4-dimethylbenzaldehyde in the presence of acetic acid and concentrated sulfuric acid. The resulting product is then treated with ammonium acetate and acetic anhydride to form the final product, this compound. The yield of this compound obtained from this method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-nitrophenyl)-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide has been studied for its potential pharmacological properties, particularly its anticancer activity. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anticancer drugs.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O3/c1-14-7-9-17(15(2)11-14)23-13-19(18-5-3-4-6-21(18)26-23)24(29)27-22-10-8-16(28(30)31)12-20(22)25/h3-13H,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDDVDYMEXJYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4964507.png)

![1-(1-benzyl-4-piperidinyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964527.png)
![3-benzyl-7-[(2-chloro-2-propen-1-yl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4964533.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4964535.png)
![tetramethyl 5',5',9'-trimethyl-6'-(4-methylbenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B4964551.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4964558.png)
![1-[1-(2-methoxybenzyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B4964559.png)
![2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4964562.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4964569.png)

![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-isopropylpiperazine](/img/structure/B4964579.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,4,5-trimethoxybenzoate hydrochloride](/img/structure/B4964582.png)
![10-(1,3-benzodioxol-5-yl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B4964594.png)